molecular formula C20H19FIN7O B14911856 N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B14911856
M. Wt: 519.3 g/mol
InChI Key: BOCSOYFMCHWNSY-YDZHTSKRSA-N
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Description

3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines several functional groups, including an iodobenzaldehyde moiety, a fluorophenyl group, a morpholinyl ring, and a triazinyl hydrazone

Properties

Molecular Formula

C20H19FIN7O

Molecular Weight

519.3 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19FIN7O/c21-15-4-6-17(7-5-15)24-18-25-19(27-20(26-18)29-8-10-30-11-9-29)28-23-13-14-2-1-3-16(22)12-14/h1-7,12-13H,8-11H2,(H2,24,25,26,27,28)/b23-13+

InChI Key

BOCSOYFMCHWNSY-YDZHTSKRSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)NC4=CC=C(C=C4)F

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: 3-Iodobenzoic acid.

    Reduction: 3-Iodobenzylamine.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazinyl hydrazone moiety may interact with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazinyl hydrazone moiety is particularly noteworthy, as it can form stable complexes with various biomolecules .

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